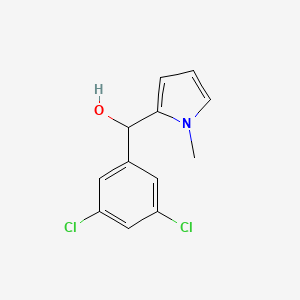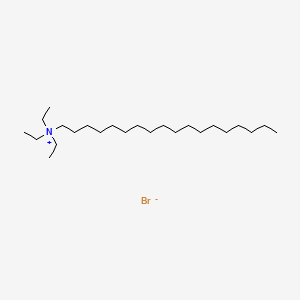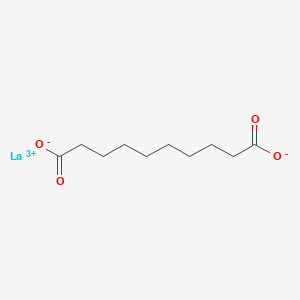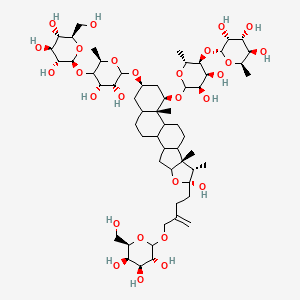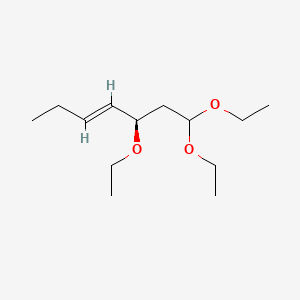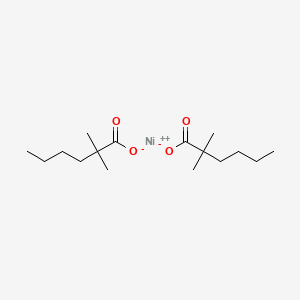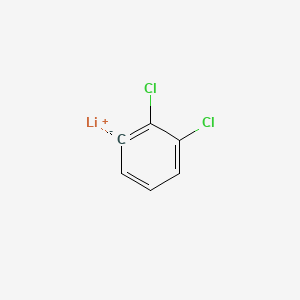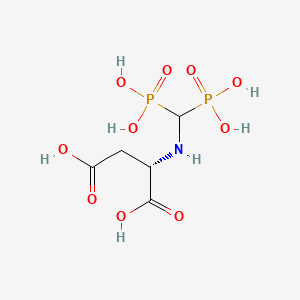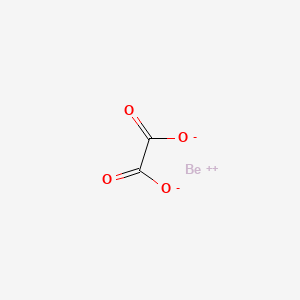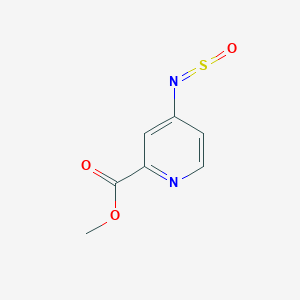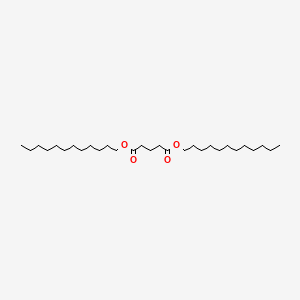
Didodecyl glutarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didodecyl glutarate is an organic compound classified as a diester of glutaric acid. It is formed by the esterification of glutaric acid with dodecanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Didodecyl glutarate is synthesized through the esterification reaction between glutaric acid and dodecanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester. The reaction can be represented as follows:
Glutaric acid+2Dodecanol→Didodecyl glutarate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically conducted in large reactors with continuous removal of water to maximize yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Didodecyl glutarate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to glutaric acid and dodecanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Oxidation: this compound can be oxidized under strong oxidative conditions to form glutaric acid and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Glutaric acid and dodecanol.
Transesterification: New esters and alcohols.
Oxidation: Glutaric acid and other oxidation products.
Applications De Recherche Scientifique
Didodecyl glutarate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of various biological assays and experiments due to its stability and non-reactivity under physiological conditions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized as a lubricant and anti-wear agent in industrial applications, particularly in the formulation of high-performance lubricants.
Mécanisme D'action
The mechanism of action of didodecyl glutarate in its various applications is largely dependent on its chemical structure. As a diester, it can interact with other molecules through ester linkages, providing flexibility and stability to the compounds it is incorporated into. In drug delivery systems, it can form stable emulsions that enhance the solubility and bioavailability of hydrophobic drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dioctyl glutarate
- Didecyl glutarate
- Diethyl glutarate
Uniqueness
Didodecyl glutarate is unique due to its longer alkyl chains compared to other glutarate esters. This results in higher hydrophobicity and better performance as a plasticizer and lubricant. Its longer chains also provide enhanced stability and lower volatility, making it suitable for high-temperature applications.
Propriétés
Numéro CAS |
26719-91-5 |
|---|---|
Formule moléculaire |
C29H56O4 |
Poids moléculaire |
468.8 g/mol |
Nom IUPAC |
didodecyl pentanedioate |
InChI |
InChI=1S/C29H56O4/c1-3-5-7-9-11-13-15-17-19-21-26-32-28(30)24-23-25-29(31)33-27-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3 |
Clé InChI |
CSWBDZQGMLFXJL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


